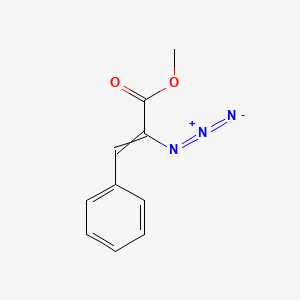
Methyl 2-azido-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azido-3-phenylprop-2-enoate is an organic compound with the molecular formula C10H9N3O2. It is a derivative of cinnamic acid, where the hydrogen atom on the alpha carbon is replaced by an azido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-azido-3-phenylprop-2-enoate can be synthesized through a diazotransfer reaction. This involves the treatment of a precursor compound, such as methyl 2-amino-3-phenylprop-2-enoate, with a diazotizing reagent like fluorosulfuryl azide (FSO2N3). The reaction typically occurs under mild conditions and yields the desired azido compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Cycloaddition Reactions: The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Diazotizing Reagents: Fluorosulfuryl azide (FSO2N3) for the synthesis of the azido compound.
Copper Catalysts: Used in CuAAC reactions to form triazoles.
Palladium Catalysts: Employed in the reduction of the azido group to an amine.
Major Products Formed
1,2,3-Triazoles: Formed through CuAAC reactions.
Scientific Research Applications
Methyl 2-azido-3-phenylprop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Materials Science: Employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Utilized in the study of biological systems, particularly in the labeling and tracking of biomolecules.
Mechanism of Action
The mechanism of action of methyl 2-azido-3-phenylprop-2-enoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and have significant biological activity. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylprop-2-enoate: Lacks the azido group and thus has different reactivity and applications.
Methyl 2-azido-3-phenylpropanoate: Similar structure but with a saturated carbon chain, leading to different chemical properties.
Uniqueness
Methyl 2-azido-3-phenylprop-2-enoate is unique due to the presence of both an azido group and a conjugated double bond. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .
Properties
CAS No. |
94413-73-7 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 2-azido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
HZPRAUOGOBIGGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















